N,3,4-trimethyl-1,2-oxazol-5-amine
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Overview
Description
N,3,4-trimethyl-1,2-oxazol-5-amine is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,4-trimethyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethanolamine with aryl nitriles using a ruthenium(II) catalyst under neat conditions . Another approach involves the condensation of amino alcohols with carboxylic acids or carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted cycloaddition reactions has also been explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N,3,4-trimethyl-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include substituted oxazoles, amine derivatives, and other functionalized heterocycles .
Scientific Research Applications
N,3,4-trimethyl-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,3,4-trimethyl-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can bind to active sites of enzymes, inhibiting their activity. This compound can also interact with cellular pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- 3-methyl-1,2-oxazol-5-amine
- 4-methyl-1,2-oxazol-5-amine
- 5-methyl-1,2-oxazol-5-amine .
Uniqueness
N,3,4-trimethyl-1,2-oxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other oxazole derivatives .
Properties
CAS No. |
69511-41-7 |
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Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N,3,4-trimethyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)8-9-6(4)7-3/h7H,1-3H3 |
InChI Key |
FXJUPEYOOAXFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NC |
Origin of Product |
United States |
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